![molecular formula C15H22N2O4 B13648456 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Adamantane-1-carbonyl)asparagine is a compound that combines the unique structural features of adamantane and asparagine. Adamantane, a tricyclo[3.3.1.13,7]decane, is known for its rigid, three-dimensional structure and is widely used in medicinal chemistry Asparagine is an amino acid that plays a crucial role in the biosynthesis of proteins
Méthodes De Préparation
The synthesis of (Adamantane-1-carbonyl)asparagine typically involves the functionalization of adamantane followed by the coupling with asparagine. One common method is the direct radical functionalization of adamantane to introduce a carbonyl group, followed by the coupling with asparagine under peptide coupling conditions . Industrial production methods may involve the use of advanced catalytic systems to improve yield and selectivity.
Analyse Des Réactions Chimiques
(Adamantane-1-carbonyl)asparagine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the carbonyl group, potentially forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like sulfuric acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Adamantane-1-carbonyl)asparagine has diverse applications in scientific research:
Biology: The compound’s structural features make it useful in studying protein interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (Adamantane-1-carbonyl)asparagine involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors, including NMDA receptors and sigma-2 receptors, influencing their activity . The asparagine component can interact with enzymes and proteins, potentially affecting their function and stability. The combined effects of these interactions contribute to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
(Adamantane-1-carbonyl)asparagine can be compared with other adamantane derivatives and amino acid conjugates:
Adamantanone: Similar in structure but lacks the amino acid component, limiting its biological applications.
Adamantane derivatives: These compounds share the rigid structure of adamantane but differ in their functional groups, affecting their reactivity and applications.
Amino acid conjugates: Compounds like (Adamantane-1-carbonyl)asparagine combine the properties of amino acids with other functional groups, offering unique bioactivities and applications.
The uniqueness of (Adamantane-1-carbonyl)asparagine lies in its combination of a rigid, three-dimensional structure with the bioactive properties of asparagine, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
2-(adamantane-1-carbonylamino)-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c16-12(18)4-11(13(19)20)17-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H2,16,18)(H,17,21)(H,19,20) |
Clé InChI |
YFAFLKSEYHRFEL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


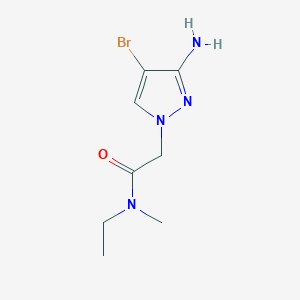
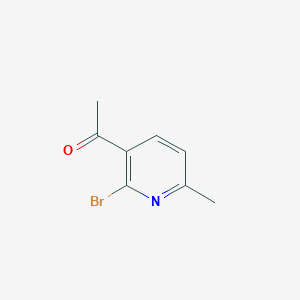
![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
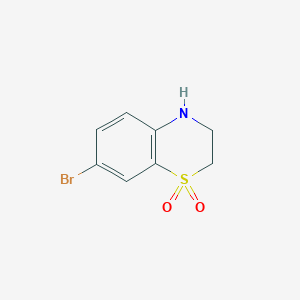
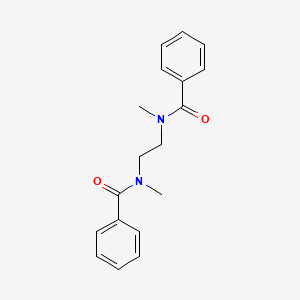
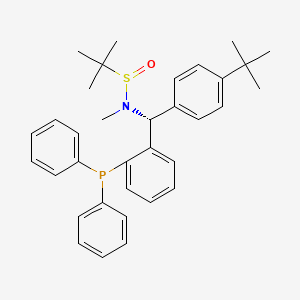
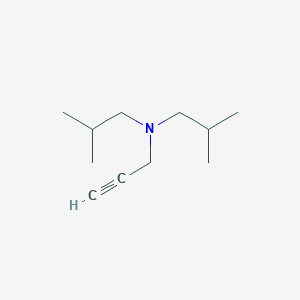
![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
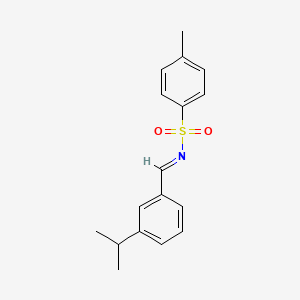
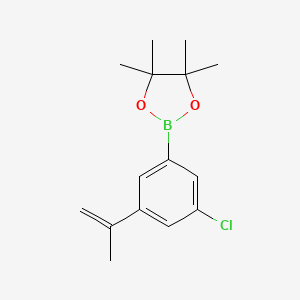
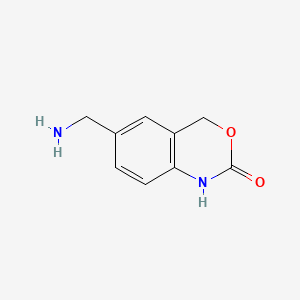
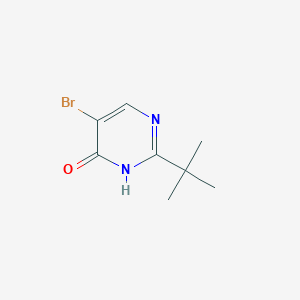
![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
